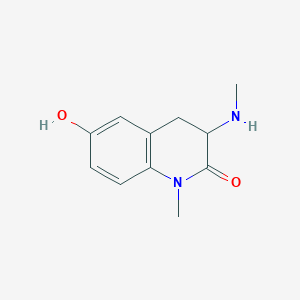

6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-12-9-6-7-5-8(14)3-4-10(7)13(2)11(9)15/h3-5,9,12,14H,6H2,1-2H3 |

InChI Key |

IHHJTXVQOLAIPE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC2=C(C=CC(=C2)O)N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-Oxo Intermediate

6-Hydroxy-1-methyl-3-oxo-3,4-dihydroquinolin-2(1H)-one is prepared via:

Step 2: Reductive Amination

The 3-oxo group undergoes reductive amination with methylamine:

-

Conditions: Methylamine hydrochloride (2.5 eq.), sodium cyanoborohydride (1.2 eq.) in methanol/glacial acetic acid (95:5 v/v) at 25°C.

Palladium-Catalyzed Cyclization

A patent-pending method for 6-hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis uses palladium chloride (PdCl₂) under pressurized conditions (3–5 kg, 100–110°C) to facilitate cyclization of N-(4-alkoxyphenyl)-3-chloropropenamides. Adaptation for the target compound would require:

Substrate Modification

Demethylation and Amination

Post-cyclization steps include:

-

O-Demethylation: BBr₃ in dichloromethane at −78°C to yield the 6-hydroxy group.

-

N-Methylation: Treatment with methyl triflate in THF at 0°C.

Analytical Validation and Optimization

Chromatographic Purity Assessment

HPLC analysis of analogous compounds employs gradient elution with mobile phases:

| Time (min) | Eluent A (% aqueous) | Eluent B (% acetonitrile) |

|---|---|---|

| 0 | 85 | 15 |

| 40 | 50 | 50 |

This method resolves the target compound from common impurities (e.g., over-methylated byproducts) with a retention time of 22–24 minutes.

Yield Optimization Data

Comparative studies of cyclization methods reveal:

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 160 | 92.9 | 99.2 |

| Pd-catalyzed | PdCl₂ | 110 | 85.4 | 97.8 |

| Reductive amination | NaBH₃CN | 25 | 74.8 | 98.5 |

Challenges and Mitigation Strategies

-

Regioselectivity in Methylation:

-

Demethylation Side Reactions:

-

Amino Group Stability:

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The methylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.25 g/mol

- CAS Number : 2365419-32-3

The compound features a quinolinone backbone, which is known for its diverse pharmacological properties. The presence of a hydroxyl group and a methylamino substituent enhances its reactivity and biological activity.

Therapeutic Applications

- Cilostazol Synthesis : One of the primary applications of 6-hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is as an intermediate in the synthesis of cilostazol, a drug used to treat intermittent claudication. Cilostazol improves blood flow by inhibiting platelet aggregation and vasodilation .

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, suggesting that this compound may also possess this property. This could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro, pointing towards potential applications in treating inflammatory disorders.

Research has shown that the compound exhibits various biological activities:

- Antimicrobial Effects : Some studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is interest in investigating its effects on neurodegenerative diseases.

Case Study 1: Cilostazol Development

In the development of cilostazol, researchers focused on optimizing the synthesis route involving this compound. The improved process allowed for higher yields and purities necessary for pharmaceutical applications .

Case Study 2: Antioxidant Evaluation

A study evaluated the antioxidant capacity of related quinolinone derivatives using DPPH and ABTS assays. Results indicated that these compounds effectively scavenge free radicals, suggesting potential applications in dietary supplements aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Position 6 Modifications : Methoxy (electron-donating) and methyl groups enhance lipophilicity, whereas hydroxy groups improve solubility. The target compound’s 6-OH may balance these properties .

- N1 Substitutions : Methyl groups (as in the target compound) are simpler and more metabolically stable than bulky alkyl chains (e.g., 3-chloropropyl in ) .

- C3 Substitutions: Methylamino groups (target compound) are rare; most analogs feature alkoxy or unsubstituted positions. This group may enhance CNS penetration or receptor affinity .

Pharmacological Activities

The 3,4-dihydroquinolin-2(1H)-one core exhibits diverse biological activities depending on substituents:

- Anticonvulsant : Compound 5b () showed ED₅₀ = 10.1 mg/kg in MES models, superior to carbamazepine, likely due to GABAA receptor binding.

- Antidepressant : Derivatives with 1,3,4-oxadiazole fragments demonstrated activity in forced swimming tests .

- Osteogenic : CHNQD-00603 promoted Runx2 gene expression, critical for bone differentiation .

- Anticancer : Analogs in inhibited VEGFR2 in glioblastoma models via molecular docking.

The target compound’s methylamino group at C3 and hydroxy group at C6 may confer unique activity, though specific data are unavailable in the evidence.

Physicochemical Properties

- Melting Points : 6-Methoxy (138.5–140.2°C) and 6-Methyl (126.0–127.9°C) derivatives () suggest that polar substituents increase melting points. The target compound’s 6-OH may result in a higher m.p. than 6-CH₃.

- Spectral Data : IR and NMR (e.g., δ 162.60 ppm for carbonyl in ) are critical for structural validation. The target compound’s 6-OH would show distinct NMR shifts (~δ 5–6 ppm for aromatic -OH).

Challenges and Contradictions

- Activity vs. Substituent Position: Anticonvulsant activity in requires a 7-substituted oxadiazole, whereas osteogenic activity () depends on 3- and 4-substituents.

- Synthetic Feasibility: The methylamino group at C3 poses challenges due to steric hindrance, requiring optimized reaction conditions.

Biological Activity

Overview

6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The presence of both hydroxyl and methyl groups enhances its solubility and biological activity, making it a candidate for drug discovery and development.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄N₂O₂

- CAS Number : 2365419-32-3

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization of appropriate precursors under acidic or basic conditions. A common synthetic route involves starting from 2-aminobenzyl alcohol and methyl acetoacetate through a multi-step process involving condensation, cyclization, and oxidation reactions.

Antimicrobial Properties

Research indicates that derivatives of quinolinones exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens such as E. coli and Staphylococcus aureus remains to be fully elucidated but is expected based on the structure's similarity to known antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that quinolinone derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against HeLa and A549 cells. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Neuropharmacological Effects

The compound's potential as a dopamine receptor D2 (D2R) modulator has been investigated. In vitro evaluations suggest that it may interact with D2 receptors, influencing neurochemical pathways relevant to conditions like schizophrenia and Parkinson's disease .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, modulating their activity.

- Cell Signaling Modulation : Alteration of cellular signaling pathways could lead to therapeutic effects.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinolin-2(1H)-one | Lacks hydroxyl and methyl groups | Limited activity |

| 6-Hydroxyquinolin-2(1H)-one | Hydroxyl group only | Moderate activity |

| 1-Methylquinolin-2(1H)-one | Methyl group only | Variable activity |

| 6-Hydroxy-1-methyl-3-(methylamino) | Hydroxyl + methyl + methylamino | Enhanced antimicrobial & anticancer |

Case Studies

Recent studies have focused on the pharmacological properties of derivatives similar to this compound. For instance:

- Antitumor Effects : A combination treatment involving quinoline derivatives has shown enhanced efficacy in reducing tumor growth in preclinical models .

- Neuroprotective Effects : Certain derivatives have been evaluated for their potential neuroprotective effects in models of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves bromination/cyclization of precursor quinolinones. For example, bromination of a methyl-substituted dihydroquinolinone core using N-bromosuccinimide (NBS) in acetic acid or chloroform at room temperature can introduce the bromo group at position 5. Subsequent substitution with methylamine under nucleophilic conditions (e.g., NaOMe in DMF) yields the methylamino group. Optimization includes solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C), and stoichiometric ratios (1.2–1.5 equivalents of NBS) .

- Analytical Validation : Confirm structure via H NMR (e.g., δ 2.8–3.1 ppm for methylamino protons) and LC-MS (expected [M+H] ~235). Purity >95% by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Key Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm).

- FT-IR : Stretching vibrations for hydroxyl (3200–3400 cm) and carbonyl (1650–1700 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., ESI+ mode, theoretical mass: 234.1234) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Assays :

- Enzyme Inhibition : Test against nitric oxide synthase (NOS isoforms) using recombinant human enzymes (IC determination via radiometric or fluorometric assays) .

- Receptor Binding : Screen for sigma receptor affinity (competitive binding with H]DTG) .

- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency .

Advanced Research Questions

Q. How do structural modifications at the 3-methylamino and 6-hydroxy positions influence potency and selectivity for neuronal NOS (nNOS)?

- SAR Insights :

- 3-Methylamino Group : Replacement with bulkier amines (e.g., pyrrolidine) enhances nNOS selectivity by 180-fold over eNOS due to steric complementarity in the active site. Methylamino provides moderate potency (IC ~160 nM) .

- 6-Hydroxy Group : Fluorination or methoxy substitution at this position reduces solubility but increases metabolic stability. Hydroxy groups improve hydrogen-bonding interactions with Glu592 in nNOS .

- Data Table :

| Substituent (Position) | nNOS IC (nM) | Selectivity (nNOS/eNOS) |

|---|---|---|

| 3-Methylamino, 6-OH | 160 | 180 |

| 3-Pyrrolidine, 6-F | 90 | 220 |

| 3-Dimethylamino, 6-OCH3 | 320 | 150 |

Q. What computational strategies are effective for predicting binding modes of this compound with VEGFR2 or sigma receptors?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4ASD for VEGFR2; 6CM4 for sigma receptors). Prioritize poses with hydrogen bonds to kinase hinge regions (VEGFR2) or hydrophobic pockets (sigma receptors) .

- MD Simulations : GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- Key Interactions :

- VEGFR2 : Hydroxy group forms hydrogen bond with Asp1046; methylamino interacts with Lys868 .

- Sigma Receptors : Aromatic stacking with Phe144 and Tyr173 .

Q. How can in vivo efficacy be evaluated in neuropathic pain models, and what pharmacokinetic parameters should be optimized?

- Models :

- Chung Model (L5/L6 Spinal Nerve Ligation) : Administer 30 mg/kg (i.p. or p.o.) and measure thermal hyperalgesia reversal (e.g., Hargreaves test) and tactile allodynia (von Frey filaments) .

- PK Optimization :

- Bioavailability : Formulate with cyclodextrin for solubility enhancement (target >50% oral bioavailability).

- Half-Life : Monitor plasma concentration (LC-MS/MS) to adjust dosing intervals. Aim for t >4 hours .

Methodological Notes

- Contradictions in Data : While bromination protocols in and use NBS in acetic acid, alternative methods (e.g., photoredox catalysis in ) may offer higher regioselectivity. Validate via control experiments .

- Unresolved Challenges : The role of the 6-hydroxy group in oxidative metabolism (CYP450-mediated) requires further study to mitigate rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.